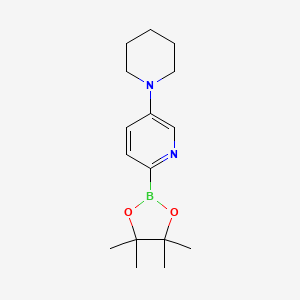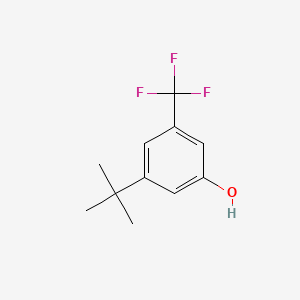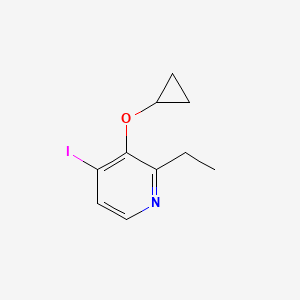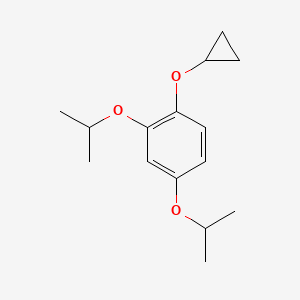
1-Cyclopropoxy-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropoxy-4-methoxybenzene is an organic compound with the molecular formula C10H12O It is a derivative of benzene, where a cyclopropoxy group and a methoxy group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-4-methoxybenzene can be synthesized through a multi-step process involving the introduction of the cyclopropoxy and methoxy groups onto the benzene ring. One common method involves the Friedel-Crafts alkylation reaction, where cyclopropyl chloride reacts with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions: 1-Cyclopropoxy-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form cyclopropyl-4-methoxybenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of cyclopropoxy-4-methoxybenzaldehyde or cyclopropoxy-4-methoxybenzoic acid.
Reduction: Formation of cyclopropyl-4-methoxybenzene.
Substitution: Formation of brominated or nitrated derivatives of this compound.
科学的研究の応用
1-Cyclopropoxy-4-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Cyclopropoxy-4-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The cyclopropoxy and methoxy groups play a crucial role in determining the compound’s reactivity and binding affinity to these targets.
類似化合物との比較
1-Cyclopropyl-4-methoxybenzene: Similar structure but lacks the oxygen atom in the cyclopropyl group.
4-Methoxybenzylcyclopropane: Similar structure but with a different arrangement of the cyclopropyl group.
4-Cyclopropylphenyl methyl ether: Similar structure but with a different functional group attached to the benzene ring.
Uniqueness: 1-Cyclopropoxy-4-methoxybenzene is unique due to the presence of both cyclopropoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
1-cyclopropyloxy-4-methoxybenzene |
InChI |
InChI=1S/C10H12O2/c1-11-8-2-4-9(5-3-8)12-10-6-7-10/h2-5,10H,6-7H2,1H3 |
InChIキー |
YYTJOTNCCHZIEI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



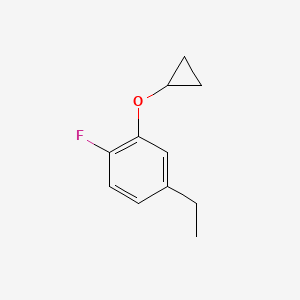
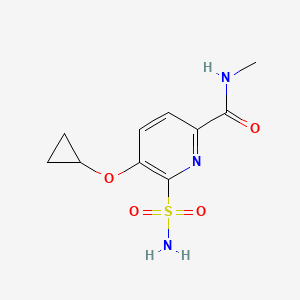
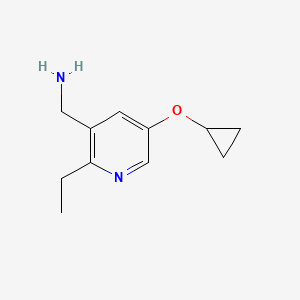
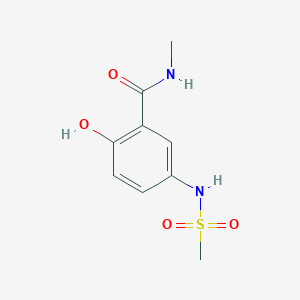
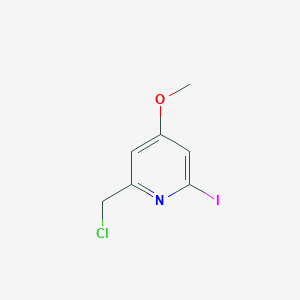


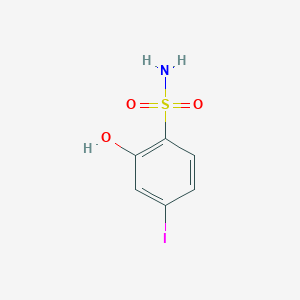
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)
